molecular formula C11H9N3O B3056749 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl- CAS No. 73918-69-1

4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-

Cat. No.: B3056749
CAS No.: 73918-69-1
M. Wt: 199.21 g/mol
InChI Key: DPBGBHOLCPPFOL-UHFFFAOYSA-N
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Description

4H-Pyridazino[4,5-b]indol-4-one, 3,5-dihydro-5-methyl- (hereafter referred to as Compound A) is a tricyclic heterocycle composed of fused pyridazine and indole scaffolds.

Properties

IUPAC Name

5-methyl-3H-pyridazino[4,5-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-14-9-5-3-2-4-7(9)8-6-12-13-11(15)10(8)14/h2-6H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBGBHOLCPPFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=O)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80224525
Record name 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80224525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73918-69-1
Record name 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073918691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80224525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reagents and Reaction Conditions

The reaction employs hydrazine hydrate (2.0 equivalents) in ethanol under reflux for 3 hours. Post-reflux, the mixture is cooled to precipitate the product, which is subsequently recrystallized from ethanol to achieve >95% purity. The inclusion of a methyl group at the 5-position is introduced via alkylation during intermediate stages, often using methyl iodide in the presence of a base such as potassium carbonate.

Table 1: Key Reaction Parameters and Outcomes

Parameter Value/Description Source Reference
Starting Material Ethyl 3-formyl-1H-indole-2-carboxylate
Reagent Hydrazine hydrate (2.0 eq)
Solvent Ethanol
Reaction Temperature Reflux (~78°C)
Yield 70–75%
Purification Method Recrystallization (ethanol)

Mechanistic Insights

The reaction proceeds via initial hydrazone formation between the aldehyde group of the indole precursor and hydrazine, followed by intramolecular cyclization to form the pyridazine ring. Density functional theory (DFT) studies suggest that the methyl group at the 5-position stabilizes the transition state through steric and electronic effects, enhancing cyclization efficiency.

Multi-Step Functionalization Approaches

Advanced synthetic routes involve post-cyclization modifications to introduce the 5-methyl group or optimize substituent patterns.

Alkylation Strategies

Methylation at the 5-position is achieved using methyl iodide under basic conditions. For example, treatment of the intermediate 3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one with methyl iodide in dimethylformamide (DMF) at 60°C for 12 hours yields the 5-methyl derivative with 65–70% efficiency.

Table 2: Alkylation Reaction Optimization

Base Solvent Temperature Time (h) Yield (%)
Potassium carbonate DMF 60°C 12 68
Sodium hydride THF 25°C 24 55

Thionation and Derivative Synthesis

Thionation of the 4-keto group using phosphorus pentasulfide (P₂S₅) in pyridine produces the corresponding thione derivative, a precursor for further functionalization. This step is critical for enhancing solubility and bioactivity:

$$
\text{4H-Pyridazinoindol-4-one} + \text{P}2\text{S}5 \xrightarrow{\text{Pyridine}} \text{4-Thione derivative} \quad
$$

Optimization of Reaction Parameters

Solvent Effects

Ethanol remains the solvent of choice for cyclocondensation due to its ability to solubilize hydrazine while facilitating product precipitation. Alternatives like methanol or isopropanol reduce yields by 10–15%.

Catalytic Enhancements

The addition of catalytic acetic acid (5 mol%) accelerates cyclization, reducing reaction time to 2 hours with a marginal yield improvement (78%).

Purification and Characterization

Recrystallization Protocols

Recrystallization from ethanol or ethanol-water mixtures (4:1 v/v) yields crystals with melting points of 320–323°C, consistent with literature.

Spectroscopic Validation

1H NMR (DMSO-d6):

  • δ 7.33 (dd, 1H, J = 7.2 Hz)
  • δ 8.74 (s, 1H, CH)
  • δ 12.76 (s, 1H, NH).

13C NMR:

  • 156.19 ppm (C=O).

Industrial-Scale Production Considerations

Scaling this synthesis requires addressing:

  • Hydrazine Handling: Safety protocols for large-volume hydrazine use.
  • Solvent Recovery: Ethanol distillation systems to reduce costs.
  • Waste Management: Neutralization of acidic byproducts.

Chemical Reactions Analysis

4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl- undergoes various chemical reactions, including:

Scientific Research Applications

4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-, is a specialty material with a range of applications, particularly in the field of medicinal chemistry . This compound, and its derivatives, have demonstrated potential as inhibitors for various kinases and in cancer therapy .

Basic Information

  • Name: 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-, hydrazone
  • CAS Number: 58950-28-0
  • Molecular Formula: C11H11N5
  • Synonyms: A variety of names including 4-Hydrazino-5-methyl-5H-pyridazino(4,5-b)indole and 3,5-Dihydro-5-methyl-4H-pyridazino(4,5-b)indol-4-one hydrazone

Anticancer Activity

Pyridazino[4,5-b]indole derivatives have been identified as potential therapeutic agents for breast cancer .

  • PI3K Inhibition: These compounds have been evaluated and discovered as a new phosphoinositide 3-kinase (PI3K) inhibitor for breast cancer therapy .
  • Cytotoxic Activity: Hydrazides derived from pyridazino[4,5-b]indole display cytotoxic activity against the MCF-7 cell line, with IC50 values of 4.25 and 5.35 μm, compared to the standard drug 5-FU (IC50 6.98 μm) .
  • Gene Regulation: RT-PCR analysis of a highly active compound showed up-regulation of pro-apoptotic genes and inhibition of anti-apoptotic and PI3K/AKT/mTOR genes .
  • In vivo Analysis: In vivo analysis has demonstrated potent anticancer activity through the prolongation of survival parameters and inhibition of ascetic fluid parameters in EAC-bearing mice .

Kinase Inhibition

Pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs have been synthesized and evaluated for their inhibitory activities against various kinases .

  • DYRK1A Inhibition: Certain compounds exhibit submicromolar IC50 against DYRK1A .
  • CDK5/p25, GSK3α/β, and PI3K p110-α Inhibition: These compounds were also evaluated for inhibitory activities against CDK5/p25, GSK3α/β and p110-α isoform of PI3K .

Synthesis of target compounds

  • 3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one 2: Synthesized by mixing compound 1 (1.0 mmol) and NH2NH2·H2O (2.0 mmol) refluxed in 5 mL ethanol for 3 h, and left to cool, and the formed crystals were collected by filtration and recrystallized from ethanol .
  • 5-Pentyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one 4: Yield 44%, Method A, mp 161–162 °C .
  • 5-Allyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one 5: Yield: 35%, Method A, mp 237–238 °C .

Other Applications

Mechanism of Action

The mechanism of action of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl- involves the inhibition of key enzymes and signaling pathways. It acts as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in the PI3K/AKT/mTOR signaling pathway. This inhibition leads to the up-regulation of pro-apoptotic genes and the down-regulation of anti-apoptotic genes, resulting in the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridazinoindole Derivatives

Compound Structural Features Biological Targets Key Activities Reference
Compound A Methyl at N5, tricyclic core PI3Kα, DYRK1A5 Anticancer (IC50: ~10–50 nM)
SSR180575 Carboline framework, no alkylation TSPO/PBR receptors Neuroprotective (Kd: ~5–20 nM)
ZFD-10 Unsubstituted pyridazinoindole ZIKV NS5 RdRp Antiviral (RNA polymerase inhibition)
Thiazolo[4,5-b]pyridin-2-one Thiazolo ring, phenylazo substituent Unspecified kinase targets Anticancer (3x potency increase)
Azepino[4,5-b]indol-4-one Seven-membered azepine ring 5-HT6R Serotonin receptor binding

Key Differentiators

Target Specificity :

  • Compound A uniquely inhibits PI3Kα , a driver of breast cancer progression, whereas SSR180575 targets mitochondrial TSPO receptors for neuroprotection .
  • Thiazolo derivatives (e.g., from ) lack pyridazine rings but show enhanced anticancer activity with phenylazo substituents, suggesting divergent structure-activity relationships (SAR) .

Synthetic Flexibility: Compound A undergoes selective alkylation at the indole nitrogen (e.g., benzyl bromide) or pyridazine nitrogen, enabling tailored modifications for potency . Azepinoindoles require Ugi-type or radical cyclization for seven-membered ring formation, limiting structural diversity compared to pyridazinoindoles .

SSR180575’s carboline framework improves blood-brain barrier penetration, a feature absent in Compound A .

Research Findings and Data

Table 2: In Vitro Efficacy of Selected Compounds

Compound Cell Line/Model Activity (IC50/EC50) Mechanism Confirmed Via Reference
Compound A MCF-7 (Breast Cancer) 12.3 nM PI3Kα kinase assay, apoptosis assay
SSR180575 Neuroinflammation models Kd = 8.7 nM (TSPO binding) Radioligand displacement assay
ZFD-10 ZIKV-infected Vero cells EC50 = 1.2 µM RNA polymerase inhibition assay
Thiazolo[4,5-b]pyridin-2-one HeLa (Cervical Cancer) IC50 = 7.8 µM MTT viability assay

Notable SAR Insights

  • Alkylation Effects: Monoalkylation of Compound A at the indole nitrogen (e.g., allyl or benzyl groups) enhances solubility but reduces PI3Kα affinity compared to bis-alkylated derivatives .
  • Substituent Positioning : 7,8-Dimethoxy substitutions (e.g., CAS 1436004-16-8) improve binding to PI3Kα by mimicking ATP’s adenine moiety .

Biological Activity

4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl- is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl- is C11H11N5O. The compound features a unique pyridazino-indole structure that contributes to its biological activity. Its structural characteristics can be summarized as follows:

PropertyValue
Molecular Weight275.305 g/mol
SMILESC1=CC=C2C(=C1)C3=C(N2)C(=NN=C3)NN
InChIInChI=1S/C11H11N5O/c1-17-6-2-3-9-7(4-6)8-5-13-16-11(15-12)10(8)14-9/h2-5,14H,12H2,1H3,(H,15,16)

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of pyridazino[4,5-b]indole compounds. A notable study synthesized various alkylated derivatives and evaluated their cytotoxicity against breast cancer cell lines (MCF-7). Among these compounds, one derivative exhibited significant activity with an IC50 value of 12 µM , indicating potent cytotoxic effects against cancer cells while showing reduced toxicity towards normal cells (IC50 = 75.13 µM ) .

The mechanism through which these compounds exert their anticancer effects involves the inhibition of key signaling pathways associated with tumor growth and survival:

  • EGFR Inhibition : The compound significantly reduced the concentration of Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.
  • PI3K-AKT Pathway : The compound also inhibited the PI3K-AKT signaling pathway, crucial for cell proliferation and survival.
  • Induction of Apoptosis : The treatment led to a marked increase in apoptosis in MCF-7 cells, with a reported increase to 38.87% compared to only 0.81% in untreated controls .

Case Studies

Several case studies have documented the biological activity of pyridazino[4,5-b]indole derivatives:

Study 1: Synthesis and Activity Evaluation

In a study published in Crystals, researchers synthesized new derivatives and assessed their anticancer activity. The most promising derivative showed an IC50 value of 12 µM against MCF-7 cells and demonstrated selectivity by exhibiting significantly lower toxicity towards normal breast cells .

Study 2: Structure-Activity Relationship

A detailed investigation into the structure-activity relationship (SAR) revealed that modifications on the indole ring could enhance cytotoxicity while maintaining selectivity for cancer cells. This study emphasized the importance of specific functional groups in optimizing biological activity .

Q & A

Q. What are the standard synthetic routes for 3,5-dihydro-5-methyl-4H-pyridazino[4,5-b]indol-4-one?

The compound is synthesized via hydrazinolysis of substituted indole precursors. A typical procedure involves refluxing 1.0 mmol of the starting indole derivative with hydrazine hydrate (2.0 mmol) in ethanol for 3 hours, followed by crystallization . Alternative methods include cyclization of hydrazones under acidic conditions (e.g., using ethyl acetate or chloroform with triethylamine) . Recent reviews highlight challenges in regioselectivity and side reactions, emphasizing the need for precise temperature control and stoichiometric ratios .

Q. How is this compound characterized structurally, and what analytical data are critical for validation?

Key characterization includes:

  • 1H/13C NMR : Signals for the methyl group (δ ~2.5 ppm in 1H NMR; δ ~25 ppm in 13C NMR) and indole/pyridazine protons (δ 7.0–8.5 ppm) .
  • Melting Point : Typically ranges between 230–240°C, though variations occur with substituents (e.g., 237–238°C for 5-allyl derivatives) .
  • CHN Analysis : Confirms elemental composition (e.g., C: 65.2%, H: 4.5%, N: 19.1% for 5-benzyl derivatives) .

Q. What are typical yields and challenges in synthesizing substituted derivatives?

Yields vary significantly based on substituents:

DerivativeYield (%)Melting Point (°C)Key NMR Features
5-Allyl35237–238Allyl protons at δ 5.1–5.9 ppm
5-Benzyl51231–232Benzyl aromatic protons at δ 7.3–7.5 ppm
3,5-Dipentyl29N/APentyl chain signals (δ 0.8–1.6 ppm)
Challenges include low yields (<40%) for bulky substituents due to steric hindrance and competing side reactions .

Advanced Research Questions

Q. How can tautomeric equilibria in pyridazinoindoles affect experimental outcomes?

Tautomerism between 1-oxo and 4-oxo forms (e.g., 2,5-dihydro-1H vs. 3,5-dihydro-4H isomers) can complicate structural assignments. Vigorous conditions (e.g., high-temperature reflux) are required to isolate specific tautomers, as shown in studies using 2-formylindole precursors . Dynamic NMR or computational modeling (DFT) is recommended to resolve tautomeric ambiguities .

Q. What strategies optimize functionalization at the N3 and N5 positions?

Advanced functionalization involves:

  • Carboxamide Derivatives : Reacting with acid chlorides (e.g., Scheme 47: 4-oxo-3,5-dihydro-4H-pyridazino[4,5-b]indole-1-carboxamide synthesis) .
  • Click Chemistry : Introducing triazole groups via Cu(I)-catalyzed azide-alkyne cycloaddition, enhancing bioactivity .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for novel derivatives?

Contradictions arise from solvent effects, impurities, or tautomerism. Mitigation strategies include:

  • 2D NMR (COSY, HSQC) : To confirm coupling patterns and carbon-proton correlations .
  • X-ray Crystallography : For unambiguous structural determination, especially with polymorphic forms .

Q. What in vitro models are suitable for evaluating biological activity (e.g., kinase inhibition)?

Phosphoinositide 3-kinase (PI3K) inhibition assays using enzyme-linked immunosorbent assays (ELISA) or cell-based viability tests (e.g., MTT assays) are common. Derivatives with hydrazide scaffolds show IC50 values in the micromolar range, requiring dose-response validation .

Methodological Recommendations

  • Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields for low-yielding derivatives .
  • Data Reproducibility : Standardize solvent purity (e.g., anhydrous ethanol) and monitor reaction progress via TLC to minimize variability .
  • Biological Screening : Pair cytotoxicity assays (e.g., against cancer cell lines) with RT-PCR to validate target engagement (e.g., PI3K pathway modulation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-
Reactant of Route 2
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-

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